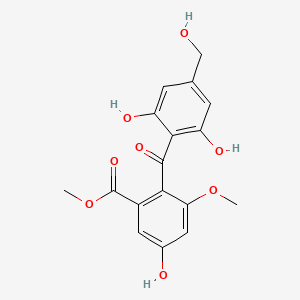
N-(tetracosanoyl)-1-deoxysphinganine
Overview
Description
N-(tetracosanoyl)-1-deoxysphinganine, also known as N-Tetracosanoyl sulfatide, is a CNS sulfolipid analogue . . It is potentially used as a neurite-outgrowth inhibitor and in autoimmunity studies .
Synthesis Analysis
The synthesis of N-(tetracosanoyl)-1-deoxysphinganine involves the use of sphingosine and phytosphingosine ceramide . The ratio between the concentration of CER N-(tetracosanoyl)-sphingosine (CER NS) and CER N-(tetracosanoyl)-phytosphingosine (CER NP) is crucial in the synthesis process . Another study mentions the synthesis of n-tetracosane microcapsules using the sol–gel method .Molecular Structure Analysis
The molecular structure of N-(tetracosanoyl)-1-deoxysphinganine can be found in the LIPID MAPS Structure Database . The molecule has a formula of C42H83NO3 and an InChIKey of ZJVVOYPTFQEGPH-AUTSUKAISA-N .Chemical Reactions Analysis
The chemical reactions involving N-(tetracosanoyl)-1-deoxysphinganine are documented in the Rhea Annotated Reactions Database . The database provides information about the reaction participants and related reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(tetracosanoyl)-1-deoxysphinganine are not explicitly mentioned in the search results. .Scientific Research Applications
Neuroscience and Neurodegenerative Diseases
C24DH 1-deoxyCer has been implicated in neural diseases. Researchers have identified its accumulation in nervous system tissues, particularly in peripheral nerves with normal aging . Investigating its precise role in neurodegenerative conditions such as HSAN1 (Hereditary Sensory and Autonomic Neuropathy Type 1) could provide valuable insights into disease mechanisms and potential therapeutic targets.
Cell Senescence and Aging
Studies have shown that C24DH 1-deoxyCer levels increase in sciatic nerves and spinal cords during aging . Exploring its impact on cellular senescence—specifically its effects on senescence-associated beta-galactosidase (β-gal)—may reveal connections between lipid metabolism and aging-related processes .
Antioxidant Properties
While research on C24DH 1-deoxyCer’s antioxidant properties is still emerging, its unique structure suggests potential benefits. Investigating its ability to scavenge free radicals and protect cells from oxidative stress could lead to novel therapeutic strategies .
Nanotechnology and Drug Delivery
Given its lipophilic nature, C24DH 1-deoxyCer could find applications in nanocrystal-based drug delivery systems. Researchers have harnessed nanocrystals for targeted drug release, and incorporating C24DH 1-deoxyCer into such systems might enhance their efficacy .
Biomedical Materials and Nanocrystals
C24DH 1-deoxyCer’s mesoscopic organization and synthetic methods make it relevant in nanoscience. Understanding its behavior in nanocrystals and hybrid materials could lead to innovations in drug delivery, catalysis, and other biomedical applications .
properties
IUPAC Name |
N-[(2S,3R)-3-hydroxyoctadecan-2-yl]tetracosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H85NO2/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-42(45)43-40(3)41(44)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2/h40-41,44H,4-39H2,1-3H3,(H,43,45)/t40-,41+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDCLRQOABWOQP-WVILEFPPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(CCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](CCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H85NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tetracosanoyl)-1-deoxysphinganine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



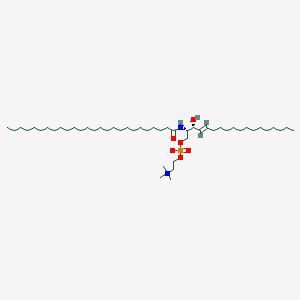
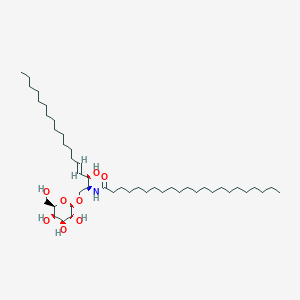
![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)

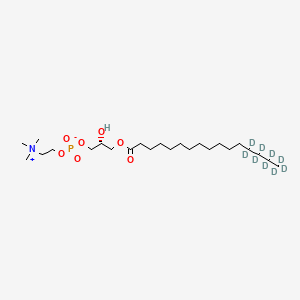

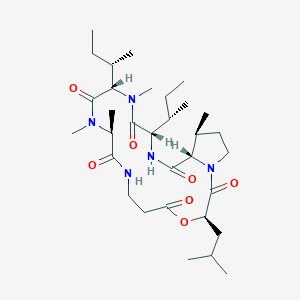

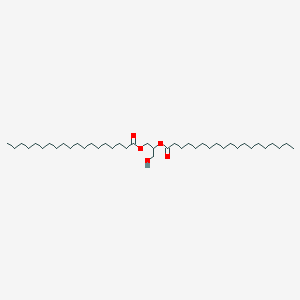
![(3Z,5S)-3-[(2S,4S,6E)-1-hydroxy-2,4-dimethyl-6-octen-1-ylidene]-5-[(S)-hydroxy(4-hydroxyphenyl)methyl]-2,4-pyrrolidinedione](/img/structure/B3025919.png)
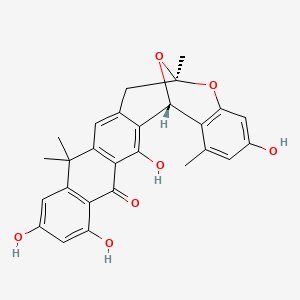

![2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B3025923.png)
